Pyrrolo[1,2-B]pyridazin-4(1H)-one
Overview
Description
Pyrrolo[1,2-B]pyridazin-4(1H)-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Pyrrolo[1,2-B]pyridazin-4(1H)-one and its derivatives have been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play essential roles in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound derivatives inhibit this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
One derivative, compound 4h, has been noted for its low molecular weight, which could be beneficial for subsequent optimization and may influence its adme properties .
Result of Action
In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that this compound and its derivatives could have significant anti-cancer effects.
Biochemical Analysis
Biochemical Properties
Pyrrolo[1,2-B]pyridazin-4(1H)-one has been reported to have potent activities against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . These receptors are involved in various biochemical reactions, including signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Cellular Effects
In cellular studies, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-B]pyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-B]pyridazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Pyrrolo[1,2-B]pyridazin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Pyrrolo[1,2-B]pyridazin-4(1H)-one can be compared with other similar heterocyclic compounds such as:
Pyrrolo[2,3-B]pyridine: Known for its role as a kinase inhibitor.
Pyrazolo[3,4-B]pyridine: Studied for its anti-inflammatory and anticancer activities.
Imidazo[1,2-A]pyridine: Used in the development of pharmaceuticals with various biological activities.
The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
1H-pyrrolo[1,2-b]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-5,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWOZLJTLRKDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725560 | |
Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888720-26-1 | |
Record name | Pyrrolo[1,2-b]pyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the reported synthesis of 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A1: The research presents a novel one-pot method for synthesizing 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones using a copper(II) catalyst. [] This approach utilizes a tandem reaction sequence involving a Conrad–Limpach-type reaction. Unlike traditional Conrad–Limpach quinoline synthesis, this method successfully employs copper(II) as a catalyst, marking its first reported use in this type of transformation. [] This finding offers a potentially more efficient and versatile route to these valuable compounds. You can find more details in the paper published here: .
Q2: What is the significance of synthesizing compounds like 2-substituted Pyrrolo[1,2-B]pyridazin-4(1H)-ones?
A2: The significance lies in the potential of these compounds to serve as building blocks for more complex molecules with applications in drug discovery and materials science. [] The ability to introduce various substituents at the 2-position allows for fine-tuning of the molecule's properties, potentially leading to improved efficacy, altered reactivity, or enhanced material properties. This highlights the importance of developing efficient and versatile synthetic routes like the copper(II)-catalyzed method described in the research.
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